1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone
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Overview
Description
2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound that features a unique structure combining furan and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps. One common method starts with the preparation of 2-acetylfuran through the Friedel-Crafts acylation of furan with acetic anhydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the furan or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The furan and imidazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-acetylfuran: A simpler compound with a furan ring and an acetyl group, used as an intermediate in organic synthesis.
Imidazole derivatives: Compounds with similar imidazole rings, known for their biological activities and applications in medicinal chemistry.
Uniqueness
2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its combination of furan and imidazole rings, along with specific functional groups that enhance its reactivity and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H16N2O4 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium-2-yl]ethanone |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)12(4)13(16)10(9-6-5-7-18-9)11(2,3)14(12)17/h5-7,17H,1-4H3 |
InChI Key |
VUHVBUZVZYEYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O)C |
Origin of Product |
United States |
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